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Compound of Interest

Compound Name:
(S)-Methyl 3-hydroxy-2-

methylpropanoate

Cat. No.: B058097 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
The Roche ester, encompassing the methyl and ethyl esters of both (R)- and (S)-3-hydroxy-2-

methylpropanoic acid, stands as a pivotal chiral building block in modern organic synthesis. Its

bifunctional nature, possessing both a hydroxyl and a carboxylate group, combined with a

defined stereocenter, has rendered it an invaluable starting material for the asymmetric

synthesis of a vast array of complex natural products and pharmaceuticals. This guide provides

a comprehensive overview of the history, synthesis, properties, and applications of the Roche

ester, with a focus on detailed experimental protocols and its role in drug discovery and

development.

Discovery and History
The term "Roche ester" is colloquially used in the chemical community to refer to the

enantiomerically pure forms of methyl and ethyl 3-hydroxy-2-methylpropanoate. While a single

definitive "discovery" publication from Hoffmann-La Roche that explicitly names the compound

is not readily apparent, the association stems from pioneering work at the company in the early

1970s. Research led by G. Saucy and R. Borer at Hoffmann-La Roche on the total synthesis of

steroids involved the preparation of chiral hydroxy esters as key intermediates. This work

highlighted the utility of such compounds as versatile chiral synthons, and their subsequent
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commercial availability and widespread use in academic and industrial laboratories solidified

the "Roche ester" moniker.

The true value of the Roche ester was further cemented by its application in the total synthesis

of complex polyketide natural products. Notably, its use in the synthesis of fragments of potent

anticancer agents like discodermolide and dictyostatin demonstrated its strategic importance in

constructing intricate stereochemical arrays.[1] These syntheses showcased the ability to

elaborate the Roche ester into more complex structures with high diastereoselectivity, making it

a go-to starting material for many synthetic campaigns.

Physicochemical and Spectroscopic Properties
The enantiomers of both the methyl and ethyl Roche esters are colorless liquids at room

temperature. Their physical and spectroscopic properties are crucial for their characterization

and are summarized in the tables below.

Table 1: Physicochemical Properties of Roche Esters
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Property

Methyl (R)-
(-)-3-hydroxy-
2-
methylpropan
oate

Methyl (S)-
(+)-3-hydroxy-
2-
methylpropan
oate

Ethyl (R)-(-)-3-
hydroxy-2-
methylpropan
oate

Ethyl (S)-(+)-3-
hydroxy-2-
methylpropan
oate

CAS Number 72657-23-9[2] 80657-57-4 87884-36-4 33336-42-8

Molecular

Formula
C₅H₁₀O₃[2] C₅H₁₀O₃ C₆H₁₂O₃[3] C₆H₁₂O₃

Molecular Weight 118.13 g/mol [2] 118.13 g/mol 132.16 g/mol [3] 132.16 g/mol

Boiling Point
76-77 °C @ 12

mmHg[2]

74 °C @ 10

mmHg[4]
Not specified Not specified

Density
1.066 g/mL at 25

°C[2]

1.071 g/mL at 25

°C[4]
Not specified Not specified

Optical Rotation
[α]¹⁹/D −26° (c=4

in methanol)[2]

[α]¹⁹/D +26° (c=4

in methanol)[4]
Not specified Not specified

Refractive Index
n20/D 1.425 (lit.)

[2]

n20/D 1.425 (lit.)

[4]
Not specified Not specified

Table 2: Spectroscopic Data for Methyl (R)-(-)-3-hydroxy-
2-methylpropanoate

Technique Data

¹H NMR (CDCl₃)

δ 3.74 (s, 3H, OCH₃), 3.71-3.67 (m, 2H,

CH₂OH), 2.68 (m, 1H, CH), 1.21 (d, J=7.1 Hz,

3H, CH₃)[5]

¹³C NMR (CDCl₃) δ 175.8, 65.2, 51.9, 44.8, 13.9

IR (Neat)
ν 3430 (br, OH), 2970, 1735 (C=O), 1190, 1070

cm⁻¹

Mass Spec (EI) m/z 118 (M⁺), 103, 87, 59
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Asymmetric Synthesis of Roche Ester
The enantioselective synthesis of the Roche ester is of paramount importance. Two of the most

powerful and widely used methods are transition-metal-catalyzed asymmetric hydrogenation

and biocatalytic reduction.

Rhodium-Catalyzed Asymmetric Hydrogenation
This method involves the hydrogenation of methyl 2-(hydroxymethyl)acrylate using a chiral

rhodium catalyst. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Materials:

Methyl 2-(hydroxymethyl)acrylate

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

(R,R)-Ph-BPE (or other suitable chiral phosphine ligand)

Dichloromethane (DCM), degassed

Hydrogen gas (high purity)

Autoclave or high-pressure hydrogenation reactor

Procedure:

In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.001 mmol) and the chiral

phosphine ligand (0.0011 mmol).

Degassed DCM (5 mL) is added, and the mixture is stirred for 20 minutes to form the

catalyst solution.

In a separate flask, methyl 2-(hydroxymethyl)acrylate (1.0 mmol) is dissolved in degassed

DCM (5 mL).

The substrate solution is transferred to the autoclave.

The catalyst solution is then transferred to the autoclave via cannula.
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The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three

times.

The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 10 bar) and the

reaction mixture is stirred at a specific temperature (e.g., 25 °C) for a set time (e.g., 12

hours).

After the reaction is complete, the pressure is carefully released.

The solvent is removed under reduced pressure.

The crude product is purified by flash column chromatography on silica gel (e.g., using a

mixture of hexane and ethyl acetate as the eluent) to afford the pure Roche ester.

The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

DOT Diagram: Rhodium-Catalyzed Asymmetric Hydrogenation Workflow
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Start

Catalyst Preparation:
[Rh(COD)₂]BF₄ + Chiral Ligand in DCM

Substrate Preparation:
Methyl 2-(hydroxymethyl)acrylate in DCM

Asymmetric Hydrogenation:
Autoclave, H₂ pressure, Stirring

Workup:
Solvent Removal

Purification:
Flash Column Chromatography

Analysis:
Chiral HPLC/GC for ee determination

Pure Roche Ester

Click to download full resolution via product page

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Biocatalytic Reduction using Ene-Reductases
Ene-reductases, a class of enzymes from the "Old Yellow Enzyme" family, can asymmetrically

reduce the carbon-carbon double bond of activated alkenes like methyl 2-

(hydroxymethyl)acrylate with high enantioselectivity.[6] This biocatalytic approach offers several

advantages, including mild reaction conditions (aqueous medium, room temperature,
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atmospheric pressure) and high stereospecificity. The process requires a nicotinamide cofactor

(NADH or NADPH), which is typically regenerated in situ using a secondary enzyme and a

sacrificial substrate (e.g., glucose and glucose dehydrogenase).[7]

Materials:

Ene-reductase (e.g., from Saccharomyces cerevisiae)

Methyl 2-(hydroxymethyl)acrylate

NADPH or NADH

Glucose dehydrogenase (GDH)

D-Glucose

Phosphate buffer (e.g., 100 mM, pH 7.0)

Ethyl acetate

Procedure:

In a reaction vessel, prepare a solution of phosphate buffer containing D-glucose (e.g., 1.5

equivalents relative to the substrate).

Add NAD(P)H (catalytic amount, e.g., 0.01 equivalents).

Add the glucose dehydrogenase for cofactor regeneration.

Add the ene-reductase to the buffered solution.

Dissolve methyl 2-(hydroxymethyl)acrylate in a minimal amount of a water-miscible co-

solvent (e.g., DMSO) if necessary, and add it to the reaction mixture to the desired final

concentration (e.g., 10-50 mM).

Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g.,

24-48 hours), monitoring the reaction progress by TLC or GC.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://reagents.acsgcipr.org/reagent-guides/chiral-hydrogenation/list-of-reagents/biocatalysis-enoate-ene-reductases/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upon completion, saturate the aqueous phase with NaCl.

Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous

phase).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the product by flash column chromatography if necessary.

Determine the enantiomeric excess by chiral HPLC or GC.

DOT Diagram: Biocatalytic Reduction Workflow
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Start

Reaction Setup:
Buffer, Glucose, NAD(P)H, GDH, Ene-reductase

Substrate Addition:
Methyl 2-(hydroxymethyl)acrylate

Biocatalytic Reduction:
Stirring at controlled temperature

Extraction:
Saturate with NaCl, Extract with Ethyl Acetate

Workup:
Dry and concentrate organic phase

Purification (if necessary):
Flash Column Chromatography

Pure Roche Ester

 

(R)-Roche Ester

Protection of Hydroxyl Group
(e.g., TBDPSCl, Imidazole)

1

Reduction of Ester to Aldehyde
(e.g., DIBAL-H)

2

Asymmetric Aldol Addition
(e.g., with a chiral auxiliary)

3

Deprotection and further functionalization

4

Discodermolide C1-C6 Fragment Precursor

5
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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